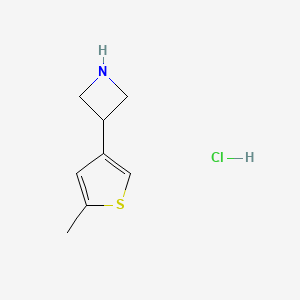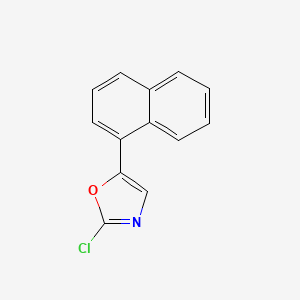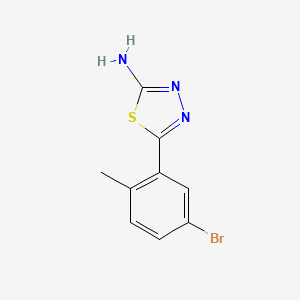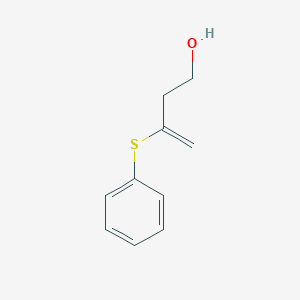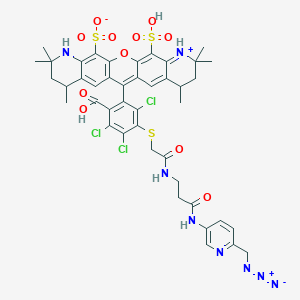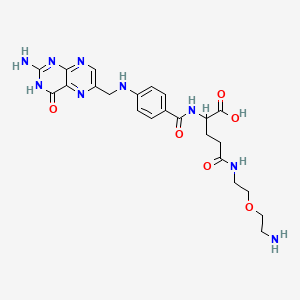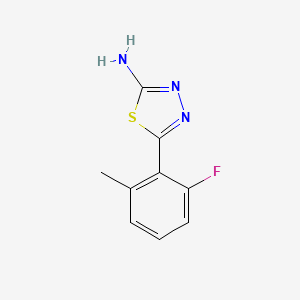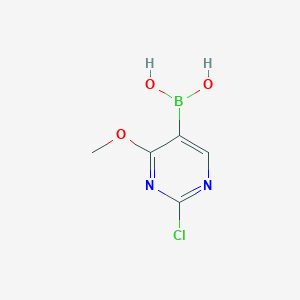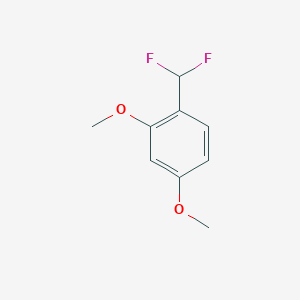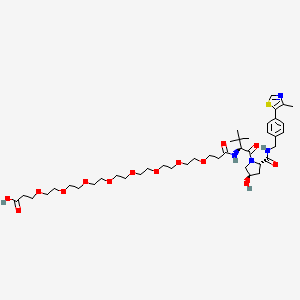![molecular formula C20H22O2 B15337516 4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol](/img/structure/B15337516.png)
4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol is an organic compound with the molecular formula C20H22O2 and a molecular weight of 294.39 g/mol . It is a phenolic compound featuring a tert-butoxy group attached to a dihydronaphthyl moiety. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol typically involves the reaction of 6-(tert-butoxy)-3,4-dihydro-1-naphthol with phenol under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the tert-butoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .
Vergleich Mit ähnlichen Verbindungen
4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol can be compared with other phenolic compounds, such as:
4-tert-Butylphenol: Lacks the dihydronaphthyl moiety, resulting in different chemical properties and reactivity.
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant with a different substitution pattern on the phenol ring.
4-(tert-Butyl)catechol: Contains two hydroxyl groups, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties, making it valuable for specialized applications.
Eigenschaften
Molekularformel |
C20H22O2 |
|---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
4-[6-[(2-methylpropan-2-yl)oxy]-3,4-dihydronaphthalen-1-yl]phenol |
InChI |
InChI=1S/C20H22O2/c1-20(2,3)22-17-11-12-19-15(13-17)5-4-6-18(19)14-7-9-16(21)10-8-14/h6-13,21H,4-5H2,1-3H3 |
InChI-Schlüssel |
NSURICGVQKXDFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC2=C(C=C1)C(=CCC2)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


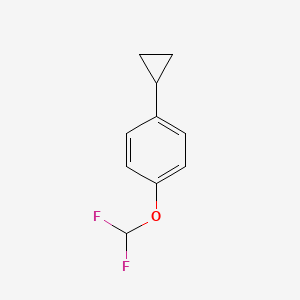
![5-Amino-2-hydroxy-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B15337445.png)

